REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:10])[N:3]1[CH2:8][CH2:7][C:6](=[O:9])[CH2:5][CH2:4]1.[C-:11]#[N:12].[K+].C(=O)([O-])O.[Na+]>ClCCl.O>[CH3:1][N:2]([CH3:10])[N:3]1[CH2:8][CH2:7][C:6]([OH:9])([C:11]#[N:12])[CH2:5][CH2:4]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CN(N1CCC(CC1)=O)C
|
Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
|
[C-]#N.[K+]
|
Name
|
|
Quantity
|
10.6 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture is stirred at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic layer dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(N1CCC(CC1)(C#N)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 67.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |